3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16) |
InChI Key |
UFPRRIFLDLJGJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole-2-carboxylic acid.
Chlorination: The indole-2-carboxylic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position of the indole ring.
Amidation: The chlorinated intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
This reaction is central to the compound’s utility in synthesizing bioactive derivatives. The propargyl group undergoes a 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a reaction catalyzed under copper(I) or copper-free conditions.
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Mechanism :
The propargyl group reacts with azides (e.g., aryl azides) to form triazoles via a [2+3] cycloaddition. This reaction is regioselective, typically yielding 1,4-disubstituted triazoles. -
Conditions :
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Reagents: TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), Et₃N, or CuSO₄·5H₂O.
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Solvents: DMF, THF, or aqueous mixtures.
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Temperature: Room temperature to reflux.
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-
Example :
Reaction with phenyl azide derivatives yields N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives (e.g., compound 5a ) with IC₅₀ values against α-glucosidase in the micromolar range .
| Reaction Type | Reactants | Products | Yield | Citation |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Aryl azides | 1,2,3-Triazole derivatives | 50–90% |
Substitution Reactions
The chloro group at the 3-position undergoes nucleophilic aromatic substitution (SₙAr), while the propargyl group participates in alkyne chemistry.
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Chloro Substitution :
-
Mechanism : The electron-deficient indole ring directs nucleophilic attack at the chloro-substituted position.
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Conditions :
-
Nucleophiles: Thiols, amines, or hydroxyl groups.
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Base: K₂CO₃ or Et₃N.
-
-
Example :
Hydrolysis of chloro-substituted intermediates to carboxylic acids or amides, observed in pyrroloindole synthesis .
-
-
Propargyl Group Reactions :
-
Mechanism : The terminal alkyne reacts in cycloadditions (e.g., Diels-Alder) or undergoes metal-catalyzed couplings (e.g., Sonogashira).
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Conditions :
-
Catalysts: Pd(PPh₃)₄ or CuI.
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Reagents: Aryl halides, alkenes.
-
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Amide Bond Formation
The carboxamide group participates in peptide coupling or amidation reactions.
-
Mechanism :
The carboxamide reacts with amines via carbodiimide coupling (e.g., TBTU) to form new amide bonds. -
Conditions :
-
Reagents: TBTU, Et₃N, or DCC.
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Solvents: DMF, DCM.
-
-
Example :
Synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid and propargylamine .
| Reaction Type | Reactants | Products | Yield | Citation |
|---|---|---|---|---|
| Amide Bond Formation | Propargylamine | N-(prop-2-ynyl)indole-2-carboxamide | 70–85% |
Cycloaddition and Cyclization
The compound’s alkyne and indole backbone enable cyclization to form fused heterocycles.
-
Intramolecular Wittig Reaction :
-
Radical Cyclization :
Spectroscopic and Analytical Data
The compound’s structure and reactivity are validated by spectroscopic methods:
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: Used in studying the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The indole ring structure allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- The propargyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., sulfonyl or imidazole groups), offering a strategic site for click chemistry-based diversification .
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, and how are yields optimized?
Methodological Answer:
The synthesis typically involves coupling 3-chloro-1H-indole-2-carboxylic acid with propargylamine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, analogs like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (yield: 38.5%) were synthesized by reacting the carboxylic acid precursor with amines under reflux, followed by purification via Combiflash chromatography (0–40% ethyl acetate/hexane gradients) . Yield optimization requires stoichiometric control (1.2:1 amine:acid ratio), inert atmospheres, and microwave-assisted heating (e.g., 100°C for 3–5 hours) to reduce side reactions .
Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, the indole NH proton appears as a broad singlet (δ 9.17–9.19 ppm), while propargyl protons resonate at δ 2.70–2.88 ppm .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z 411.3 [M⁺] for analogs) and isotopic patterns matching chlorine atoms .
- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N percentages (e.g., C: 69.97% calculated vs. 69.82% observed) .
Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. ethyl) enhance lipophilicity and membrane permeability. For instance, 3-pentyl analogs showed 2-fold higher Mycobacterium growth inhibition (IC₅₀: 1.2 µM) compared to 3-ethyl derivatives .
- Substituent Position : Chlorine at position 5 (vs. 3) increases steric hindrance, reducing binding to target enzymes like MurA .
- Functional Groups : Photoactivatable groups (e.g., trifluoromethyl diazirine) enable covalent target identification in proteomic studies .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dopamine D2 receptors). The indole-2-carboxamide scaffold occupies hydrophobic pockets, while the propargyl group forms hydrogen bonds with catalytic residues .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability of intermediates .
Advanced: How is X-ray crystallography employed to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL software refines anisotropic displacement parameters and validates puckering coordinates (e.g., Cremer-Pople parameters for non-planar rings) .
- Case Study : A nickel complex with a similar indole carboxamide ligand showed a distorted square-planar geometry (bond angles: 87.5–92.3°) via single-crystal analysis .
Data Contradiction: How to reconcile discrepancies in biological assay results across analogs?
Methodological Answer:
- Control Experiments : Compare assays under identical conditions (e.g., pH, temperature). For example, conflicting IC₅₀ values for Mycobacterium inhibition (3 µM vs. 10 µM) may arise from variations in bacterial strain viability .
- Metabolic Stability Testing : Use liver microsomes to assess if differences in half-life (e.g., t₁/₂: 2 h vs. 6 h) explain potency variations .
Method Development: What in vitro assays evaluate antibacterial efficacy?
Methodological Answer:
- Microbroth Dilution Assay : Determine minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis (e.g., MIC: 0.5–2.0 µg/mL) .
- Time-Kill Kinetics : Monitor bactericidal activity over 24–72 hours to differentiate static vs. cidal effects .
Advanced: How are photoactivatable derivatives used in target identification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
